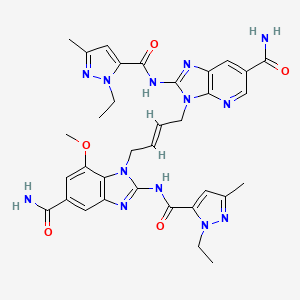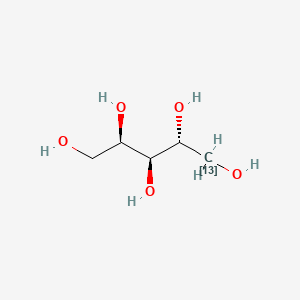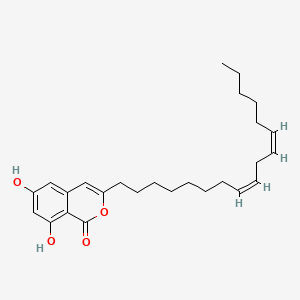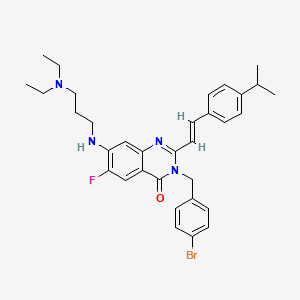
Sulfo-SPP sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-SPP sodium is a heterobifunctional cross-linking agent known for its thiol-cleavable and membrane-impermeable properties. It is widely used in scientific research, particularly in the field of antibody-drug conjugates (ADCs) due to its ability to form stable linkages with proteins and other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the reaction of a sulfonating agent with the parent compound under controlled conditions to ensure the formation of the desired sulfonated product .
Industrial Production Methods
Industrial production of Sulfo-SPP sodium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction temperatures, and purification steps such as crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-SPP sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonate groups to thiol groups.
Substitution: This compound can participate in substitution reactions where the sulfonate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Sulfo-SPP sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of complex molecules and materials.
Biology: Employed in the modification of proteins and other biomolecules for various studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of specialized materials and chemicals
Mecanismo De Acción
Sulfo-SPP sodium exerts its effects through the formation of stable covalent bonds with target molecules. The thiol-cleavable property allows for controlled release of the linked molecules under specific conditions, making it ideal for applications such as drug delivery. The molecular targets and pathways involved include thiol groups on proteins and other biomolecules .
Comparación Con Compuestos Similares
Sulfo-SPP sodium is unique due to its thiol-cleavable and membrane-impermeable properties. Similar compounds include:
Sulfo-NHS (N-hydroxysulfosuccinimide): Used for similar cross-linking applications but lacks the thiol-cleavable property.
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another cross-linking agent with different functional groups and reactivity
This compound stands out due to its specific reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H15N2NaO7S3 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
sodium;2,5-dioxo-1-[4-(pyridin-2-yldisulfanyl)pentanoyloxy]pyrrolidine-3-sulfonate |
InChI |
InChI=1S/C14H16N2O7S3.Na/c1-9(24-25-11-4-2-3-7-15-11)5-6-13(18)23-16-12(17)8-10(14(16)19)26(20,21)22;/h2-4,7,9-10H,5-6,8H2,1H3,(H,20,21,22);/q;+1/p-1 |
Clave InChI |
BBEYHTSOUCPSMC-UHFFFAOYSA-M |
SMILES canónico |
CC(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-])SSC2=CC=CC=N2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)


![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)


![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)



![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)
![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)
